molecular formula C11H8ClN5O B12337162 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-[(4-chlorophenyl)methyl]-3,6-dihydro-

7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-[(4-chlorophenyl)methyl]-3,6-dihydro-

Cat. No.: B12337162
M. Wt: 261.67 g/mol
InChI Key: FIOXEHKKRIHLJO-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a chlorobenzyl group attached to the triazole ring. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzylamine with 5-amino-1H-1,2,3-triazole-4-carboxamide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
  • 5-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
  • 4-chlorobenzyl-1H-1,2,3-triazole

Uniqueness

Compared to similar compounds, 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol exhibits unique structural features that contribute to its distinct biological activities. The presence of the hydroxyl group at the 7-position of the triazolopyrimidine ring enhances its ability to form hydrogen bonds with target molecules, potentially increasing its binding affinity and specificity.

Properties

Molecular Formula

C11H8ClN5O

Molecular Weight

261.67 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-7aH-triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C11H8ClN5O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6,9H,5H2

InChI Key

FIOXEHKKRIHLJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C3=NC=NC(=O)C3N=N2)Cl

Origin of Product

United States

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